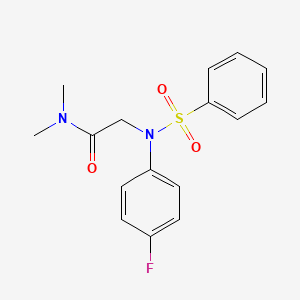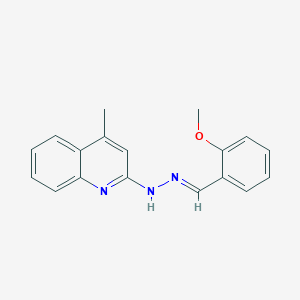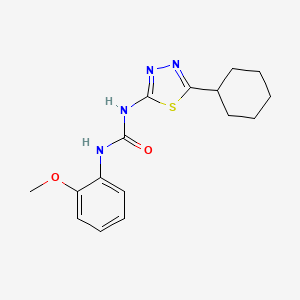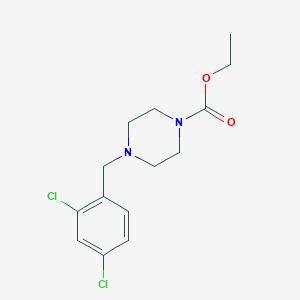
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of glycine, a non-essential amino acid that plays a crucial role in the formation of proteins.
作用機序
Fmoc-protected glycine is a building block for the synthesis of peptides and proteins. It is used to introduce glycine residues into the peptide or protein sequence. The Fmoc group protects the amino group of glycine, which can then be selectively deprotected using a base such as piperidine. The resulting free amino group can then be coupled with other amino acids to form a peptide or protein.
Biochemical and Physiological Effects:
Fmoc-protected glycine itself does not have any biochemical or physiological effects. However, peptides and proteins synthesized using Fmoc-protected glycine can have a wide range of biochemical and physiological effects depending on their sequence and structure. For example, some peptides and proteins have antimicrobial, antiviral, or anticancer properties.
実験室実験の利点と制限
The use of Fmoc-protected glycine in the synthesis of peptides and proteins has several advantages. It allows for the selective introduction of glycine residues into the peptide or protein sequence, which can be useful for studying the structure and function of these molecules. It also allows for the synthesis of large quantities of peptides and proteins, which can be useful for drug development and other applications.
One limitation of using Fmoc-protected glycine is that it can be difficult to remove the Fmoc group without damaging the peptide or protein. Additionally, the synthesis of peptides and proteins using Fmoc-protected glycine can be time-consuming and require specialized equipment.
将来の方向性
There are several future directions for the use of Fmoc-protected glycine in scientific research. One area of interest is the synthesis of novel peptides and proteins with specific biochemical and physiological properties. Another area of interest is the development of new methods for the synthesis of peptides and proteins using Fmoc-protected glycine. Additionally, the use of Fmoc-protected glycine in combination with other amino acid derivatives could lead to the synthesis of peptides and proteins with unique properties.
合成法
The synthesis of Fmoc-protected glycine involves the reaction of glycine with 4-fluorobenzyl bromide and phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) to protect the amino group of glycine. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Fmoc-protected glycine is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a crucial role in various physiological processes. The synthesis of peptides and proteins using Fmoc-protected glycine allows researchers to study the structure and function of these molecules and develop new drugs and therapies.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZWLDMHKRFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N,N-dimethyl-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)


![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)


![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)

![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)


![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)